molecular formula C26H23NO4 B8059361 (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B8059361
M. Wt: 413.5 g/mol
InChI Key: GHKDFAVPKIFJQB-DHIUTWEWSA-N
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Description

(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a phenyl substituent at the C4 position, and a carboxylic acid moiety at C2. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The stereochemistry (3S,4S) and phenyl substitution confer structural rigidity, making it a valuable intermediate in medicinal chemistry and drug design, particularly for constrained peptide analogs or protease inhibitors.

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKDFAVPKIFJQB-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine and fluorenylmethoxycarbonyl chloride.

    Formation of the Pyrrolidine Ring: The key step involves the cyclization of (S)-phenylalanine to form the pyrrolidine ring. This is achieved through a series of reactions, including amide bond formation and cyclization under acidic or basic conditions.

    Introduction of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial production requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Automation and Scale-Up: Automated systems and large-scale reactors are used to handle the increased volume of reactants and products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation can yield products such as ketones or aldehydes.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Removal of the Fmoc group results in a free amine, which can be further functionalized.

Scientific Research Applications

(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Fmoc group, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions. The phenylpyrrolidine moiety contributes to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at C4 Molecular Weight (g/mol) Key Functional Groups Purity (%) Yield (%) CAS Number Reference
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid (Target) Phenyl 427.46* Fmoc, carboxylic acid >99 N/A N/A -
(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid 4-Bromophenyl 492.36 Fmoc, carboxylic acid, Br N/A N/A N/A
rac-(3S,4S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Trifluoromethyl 293.34 Fmoc, carboxylic acid, CF3 N/A N/A N/A
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 1,3-Benzodioxol-5-yl 466.47 Ureido, CF3, methyl ester >99 68 N/A
1-[(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylic acid 4-Methylphenylsulfonamido (piperidine) N/A Fmoc, sulfonamido, carboxylic acid N/A 70 N/A

*Calculated molecular weight based on formula C26H23NO3.

Halogenated Derivatives

Bromine’s electron-withdrawing nature may reduce solubility in polar solvents compared to the parent phenyl compound.

Trifluoromethyl Derivatives

The trifluoromethyl-substituted analog (MW 293.34) exhibits enhanced metabolic stability and lipophilicity due to the CF3 group, making it suitable for drug candidates targeting hydrophobic binding pockets.

Ureido and Sulfonamido Derivatives

Compounds like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine and the sulfonamido-piperidine derivative demonstrate expanded bioactivity.

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